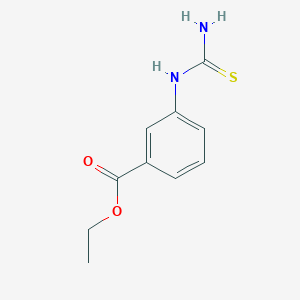
5-Hydroxy-2-iodobenzoic acid
Vue d'ensemble
Description
5-Hydroxy-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5IO3 and its molecular weight is 264.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Aromatic Constituents in Antibiotics: 5-Hydroxy-2-iodobenzoic acid plays a role in synthesizing aromatic constituents found in calichemicin antibiotics. Its synthesis from readily available materials has been successfully achieved, contributing to the field of antibiotic research and development (Laak & Scharf, 1989).
Catalysis and Reaction Mechanisms
- Catalysis in Hydrolysis Reactions: This compound demonstrates catalytic activity in the hydrolysis of active phosphorus esters. Its potential as a decontamination agent for phosphorus has been synthesized and examined (Katritzky, Duell, Durst, & Knier, 1987).
- Utility in Organic Synthesis: It's used in the synthesis of complex organic compounds like furo[2,3-d]pyrimidines, showing its utility in developing diverse organic structures (Nalbandyan, Mkrtchyan, Akopyan, & Vartanyan, 1990).
- Role in Oxidation Reactions: Demonstrated utility in oxidation reactions, especially in the catalytic use of o-iodoxybenzoic acid in the presence of Oxone, highlighting its potential in eco-friendly solvent mixtures (Thottumkara, Bowsher, & Vinod, 2005).
Biochemistry and Pharmacology
- Metabolism Studies in Various Species: Investigation into the metabolism and excretion of iodinated benzoic acid derivatives across different species, highlighting species-specific metabolic pathways (Wold, Smith, & Williams, 1973).
Advanced Material Development
- Modification of Organic-Inorganic Colloids: Its role in modifying polymers with hydroxyl or amino groups on their surfaces, creating innovative organic-inorganic particles. This has implications in fields like material science and nanotechnology (Bromberg, Zhang, & Hatton, 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
5-Hydroxy-2-iodobenzoic acid is a reagent in various organic chemical reactions leading to pharmaceutical compounds . It is involved in the synthesis of labeled benzamide analogs for tumor imaging .
Mode of Action
It is known that it is involved in various organic chemical reactions leading to pharmaceutical compounds .
Biochemical Pathways
This compound is involved in the synthesis of labeled benzamide analogs for tumor imaging as well as the synthesis of the dye, Congo Red, for biological analyses
Pharmacokinetics
It is known that the solubility of this compound in methanol is almost transparent , which may influence its bioavailability.
Result of Action
It is known that it is involved in the synthesis of labeled benzamide analogs for tumor imaging , which suggests that it may have effects at the molecular and cellular levels.
Action Environment
The action of this compound may be influenced by environmental factors. For instance, it is light sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . These factors may influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
5-Hydroxy-2-iodobenzoic acid plays a significant role in biochemical reactions. It is involved in the synthesis of labeled benzamide analogs for tumor imaging and the synthesis of the dye Congo Red for biological analyses . The compound interacts with various enzymes and proteins during these processes. For instance, it may act as a substrate for enzymes involved in the iodination of organic molecules, facilitating the incorporation of iodine into specific positions on the benzene ring. Additionally, this compound can interact with proteins that bind to iodine-containing compounds, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is light-sensitive and should be stored away from oxidizing agents to maintain its stability . Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and enzyme activity.
Propriétés
IUPAC Name |
5-hydroxy-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOSOIAZLKAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361264 | |
| Record name | 5-Hydroxy-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57772-57-3 | |
| Record name | 5-Hydroxy-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-hydroxy-2-iodobenzoic acid used to create catalytic materials?
A1: The research paper describes a method where this compound is modified to incorporate it into polymer structures, ultimately forming catalytic materials.
Q2: What catalytic properties do these IBX-modified materials possess?
A2: The IBX-modified poly(vinyl alcohol) and microcrystalline cellulose particles demonstrated the ability to hydrolyze diisopropyl fluorophosphate (DFP), a compound structurally similar to nerve agents like sarin and soman []. This hydrolysis reaction is important for the detoxification of these dangerous chemical warfare agents. The study also mentions the accelerated degradation of chlorpyrifos, a pesticide, in the presence of these IBX-modified materials, highlighting their potential in environmental remediation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
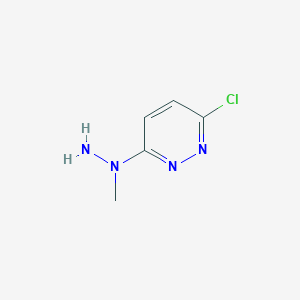


![2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302056.png)
![1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine](/img/structure/B1302059.png)
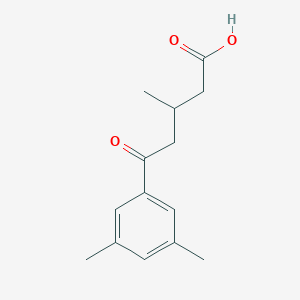
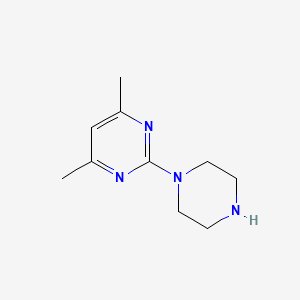
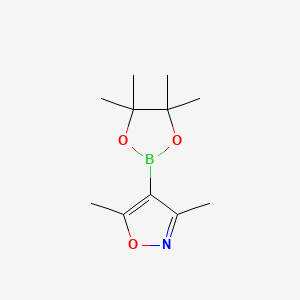
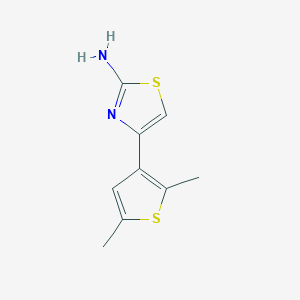
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)

![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)
